
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is a complex organoselenium compound It is characterized by the presence of tert-butyl groups, a phenyl ring, and a selenaphosphinin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one typically involves the reaction of 2,6-di-tert-butylphenol with phenylphosphine selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex compounds used as antioxidants and UV stabilizers.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant and stabilizer in different formulations.
Uniqueness
2,6-Di-tert-butyl-4-phenyl-4H-1,4lambda~5~-selenaphosphinin-4-one is unique due to the presence of the selenaphosphinin core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
57044-93-6 |
|---|---|
Formule moléculaire |
C18H25OPSe |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-phenyl-1,4λ5-selenaphosphinine 4-oxide |
InChI |
InChI=1S/C18H25OPSe/c1-17(2,3)15-12-20(19,14-10-8-7-9-11-14)13-16(21-15)18(4,5)6/h7-13H,1-6H3 |
Clé InChI |
QMQBTVNTFKNATF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CP(=O)(C=C([Se]1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14632362.png)
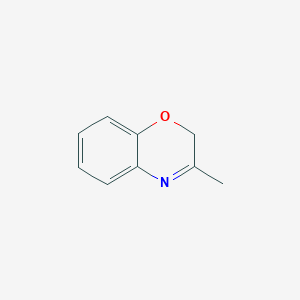

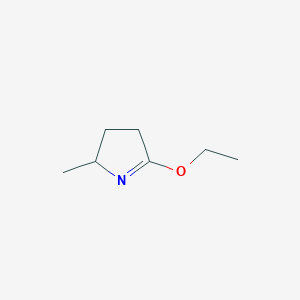
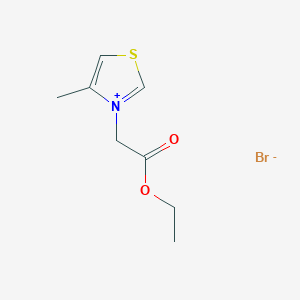
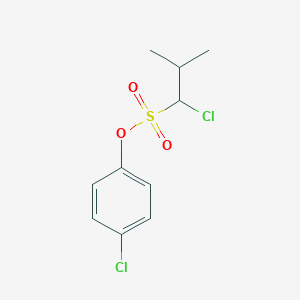

![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
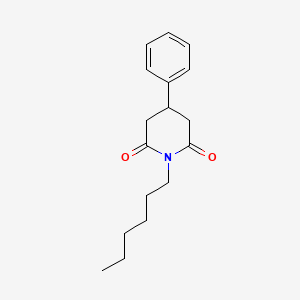

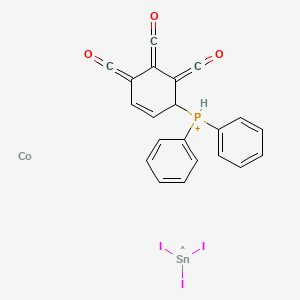

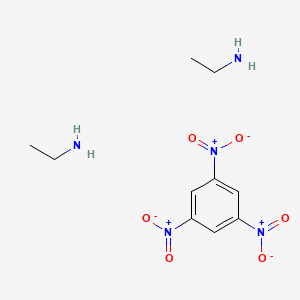
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
